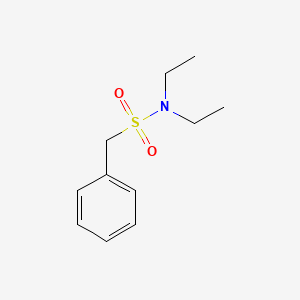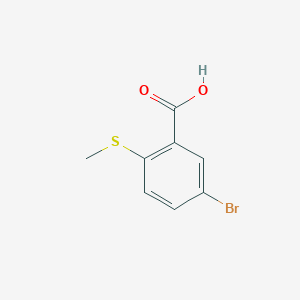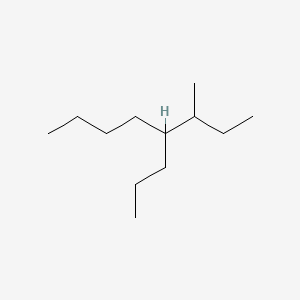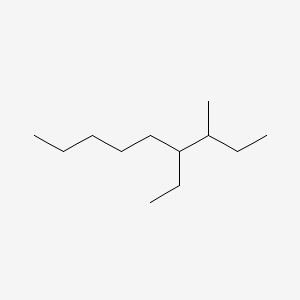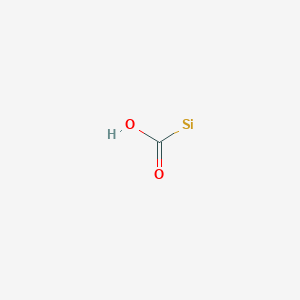
Silanecarboxylic acid
Overview
Description
Silanecarboxylic acid is a type of organofunctional silane that combines carboxy and alkoxy groups within one molecule . It is a colorless to light yellow liquid and has good surface activity, which can play a role in surface modification and wetting .
Synthesis Analysis
Silanecarboxylic acid can be synthesized through a convenient and straightforward one-pot hydrosilylation reaction of different unsaturated carboxylic acids with trialkoxysilanes in the presence of catalytic amounts of platinum (IV) dioxide . This reaction results in excellent yields .Molecular Structure Analysis
The molecular structure of silanecarboxylic acid includes a silicon-carbon chemical bond and a carboxyl group . It is an organofunctional silane that combines carboxy and alkoxy groups within one molecule .Chemical Reactions Analysis
Silanecarboxylic acid can undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions . This C–H silylation strategy provides efficient access to diverse N-heteroarylsilanes in moderate to excellent yields with high regioselectivity .Physical And Chemical Properties Analysis
Silanecarboxylic acid is a colorless to light yellow liquid . It has good surface activity and can play a role in surface modification and wetting .Scientific Research Applications
Carbon Monoxide Releasing Molecules
Silanecarboxylic acids have been shown to be effective carbon monoxide precursors in palladium-catalyzed carbonylation reactions. They are easy to handle and air-stable, making them suitable for synthesis applications, including the carbonyl labeling of bioactive compounds (Friis et al., 2011).
Catalytic Hydrosilylation
Catalytic reductions of carboxylic acid derivatives with hydrosilanes have seen significant development, offering unprecedented chemoselectivity and potential for challenging organic syntheses. These reductions can be fine-tuned and hold promise for industrial applications (Addis et al., 2011).
Surface Modification of Silica Gel
Silane coupling agents containing a carboxy group, such as silanecarboxylic acids, have been used for surface modification of silica gel. This modification is crucial in applications like the development of optical sensors and other analytical tools (Yamaguchi et al., 2000).
Si(=X)OH (Silanoic Acids) Synthesis
Silanecarboxylic acids have been involved in the synthesis of silanoic acids, a silicon analogue of carboxylic acids. These acids are significant in chemistry, biochemistry, and material science for their unique properties and functionalities (Xiong et al., 2010).
Biomedical Applications
Silanecarboxylic acid derivatives have been used in biomedical applications, such as in the modification of nanoparticles for MRI and drug delivery. They offer flexibility in conjugating with cell-targeting agents (Kohler et al., 2004).
Organosilane Multilayer Modification
Silanecarboxylic acids play a role in the postassembly chemical modification of organosilane multilayer films. This modification impacts the structure and bonding dynamics of self-assembling silane monolayers, which are vital in nanofabrication and surface chemistry (Wen et al., 2008).
Cement Hydration and Mortar Properties
In construction, silanes and their derivatives, including silanecarboxylic acids, are used to modify cement hydration and enhance the mechanical properties of mortars. They play a role in combining different compositions in mortars and introducing an organic component into the structure (Feng et al., 2016).
Stability in Silane Gels
Research on silane gels containing silanecarboxylic acid derivatives has provided insights into their stability and potential applications in constructing fluorescence optical sensors (Miller et al., 2009).
Decarboxylative C-H Silylation
Silanecarboxylic acids have been utilized in a decarboxylative Minisci-type reaction for the C-H silylation of N-heteroarenes. This method offers efficient access to diverse N-heteroarylsilanes, demonstrating the synthetic potential of silanecarboxylic acids (Zhang et al., 2023).
Hydrophobic Coating Improvement
Silanecarboxylic acids have been employed to enhance the washing durability of hydrophobic coatings on fabrics, providing an effective method for creating durable hydrophobic materials (Huang et al., 2011).
Mechanism of Action
Future Directions
The future directions of silanecarboxylic acid research could involve exploring its potential applications in various fields. For instance, its ability to undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions could be further investigated . Additionally, its role in the synthesis of organofunctional silanes combining carboxy and alkoxy groups within one molecule could also be a subject of future research .
properties
InChI |
InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOLDYITNSPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808205 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.102 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanecarboxylic acid | |
CAS RN |
6248-15-3 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



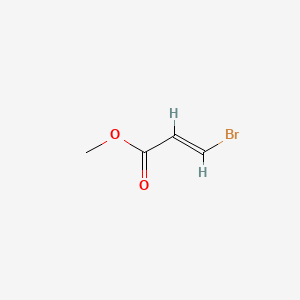
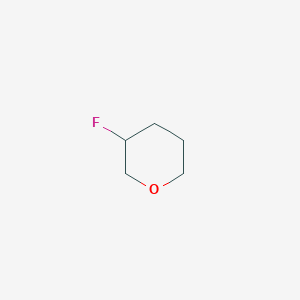
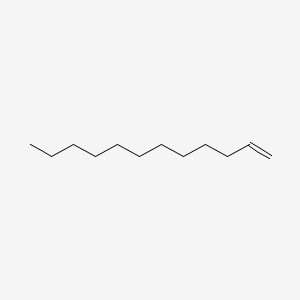
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B3054842.png)
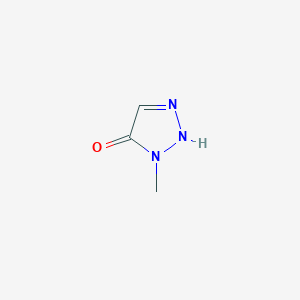
![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)


